
cis,trans-1,5-Cyclodecadiene
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Overview
Description
Cis,trans-1,5-Cyclodecadiene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
Reactivity and Derivatives:
cis,trans-1,5-Cyclodecadiene serves as a versatile intermediate in organic synthesis. It can undergo various addition reactions, including halogenation and hydroboration. For instance, it reacts with borane to form 9-borabicyclo[3.3.1]nonane, which is a key reagent in organic chemistry used for hydroborations .
Halogenation Studies:
Recent studies have shown that the compound can be selectively halogenated to yield various products. For example, the addition of bromine or chlorine leads to the formation of dichloride derivatives that can be further modified into azides or nitriles through nucleophilic substitution reactions . The unique reactivity of this compound makes it an excellent candidate for synthesizing complex organic molecules.
Polymer Chemistry
Copolymerization:
One of the notable applications of this compound is in the production of copolymers. It has been successfully copolymerized with sulfur dioxide to create an alternating linear copolymer in quantitative yield. This polymer exhibits potential utility in materials science due to its unique properties derived from both monomers .
Organometallic Chemistry
Metal Complex Formation:
The compound acts as a ligand in organometallic complexes. It forms stable complexes with low-valent metals such as nickel and palladium, which are utilized in various catalytic processes. For instance, Ni(this compound)2 and Pd(this compound)2 complexes are known for their stability and reactivity in catalyzing hydrogenation reactions . These complexes are particularly valuable in synthetic organic chemistry for facilitating transformations that would otherwise be challenging.
Chemical Research and Development
Investigations into Reaction Mechanisms:
Research has focused on understanding the mechanisms by which this compound participates in chemical reactions. Studies have explored its behavior under various conditions to elucidate pathways leading to different products. This knowledge is crucial for optimizing synthetic routes and improving yields in industrial applications .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for addition reactions (e.g., hydroboration and halogenation) |
Polymer Chemistry | Copolymerization with sulfur dioxide to create novel materials |
Organometallic Chemistry | Formation of stable metal complexes used in catalytic processes |
Chemical Research | Investigations into reaction mechanisms and optimization of synthetic routes |
Chemical Reactions Analysis
Cyclization and Ring-Expansion Reactions
cis,trans-1,5-Cyclodecadiene participates in nickel-catalyzed cyclooligomerization reactions with dienes or azadienes to form larger macrocyclic systems:
-
Reaction with Butadiene :
Under nickel(0) catalysis, this compound reacts with butadiene to yield substituted nonatrienyl amines or azomethines (60–80% yields). This proceeds via a proposed s-elimination mechanism (Fig. 9 in ), where intermediates undergo cyclization to form 12-membered rings such as 1,2-diaza-1,5,9-cyclododecatrienes . -
Reaction with 2-Azadienes :
this compound reacts with 2-azadienes to form pyrrolidine derivatives or α-nornicotines (Fig. 15 in ). For example, 2-pyridylmethylene-methylamine reacts with the diene to yield α-nornicotines, with stereoselectivity influenced by the solvent and catalyst .
Reaction | Catalyst | Products | Yield | Reference |
---|---|---|---|---|
Butadiene cyclooligomerization | Ni(0)/Phosphine | 1,2-Diaza-1,5,9-cyclododecatrienes | 60–80% | |
2-Azadiene coupling | Ni(0)/P(Cy)3 | α-Nornicotines (cis/trans isomers) | >95% |
Addition Reactions
The conjugated diene system undergoes regioselective additions with electrophilic and radical species:
-
Halogenation :
Reacts with halogens (e.g., Br2, Cl2) to form dichloride or dibromide derivatives. These intermediates are precursors to azides and nitriles via nucleophilic substitution . -
Hydroboration :
Reacts with borane (BH3) to form 9-borabicyclo[3.3.1]nonane, a key reagent for stereoselective hydroboration-oxidation reactions .
Reagent | Conditions | Product | Application |
---|---|---|---|
Br2 | Tetrahydrofuran, 0°C | 1,2-Dibromocyclodecadiene | Synthesis of brominated analogs |
BH3 | THF, room temperature | 9-Borabicyclo[3.3.1]nonane | Asymmetric synthesis |
Metal-Catalyzed Transformations
The diene acts as a ligand in organometallic complexes, influencing catalytic activity:
-
Nickel Complexes :
Forms stable complexes with nickel(0), such as Ni(COD)2, which are precursors for cross-coupling reactions. The chelate effect stabilizes the metal center, enabling ligand displacement by phosphines or CO . -
Palladium and Rhodium Complexes :
Used in hydrogenation and isomerization reactions. For example, Rh2(COD)2Cl2 catalyzes the hydrogenation of alkenes with high selectivity .
Metal | Complex | Reactivity |
---|---|---|
Ni(0) | Ni(COD)2 | Ligand displacement, coupling reactions |
Rh(I) | Rh2(COD)2Cl2 | Hydrogenation catalysis |
Stereochemical Considerations
The cis,trans configuration impacts reaction outcomes:
-
Isomerization : The cis isomer slowly converts to the trans form under acidic conditions .
-
Solvent Effects : Tetrahydrofuran increases yields of six-membered ring products compared to toluene (e.g., 96% vs. 80%) .
Thermochemical Data
Hydrogenation of this compound is exothermic, with ΔrH° = -199.3 kJ/mol in glacial acetic acid .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing cis,trans-1,5-cyclodecadiene, and how do they address isomer detection challenges?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical for structural elucidation. The NIST Standard Reference Database provides validated molecular weight (136.2340 g/mol), InChIKey (RDAFFINKUCJOJK-UYIJSCIWSA-N), and mass spectral data for reference . However, gas chromatography may fail to resolve all isomers (e.g., cis/trans-1,4-, 1,5-, and 1,6-cyclodecadienes) due to column limitations or low isomer abundance . Researchers should cross-validate with 2D NMR techniques (e.g., COSY, NOESY) to confirm stereochemistry.
Q. How can cis and trans isomers of 1,5-cyclodecadiene be distinguished experimentally?
- Methodological Answer : Cis-trans isomer differentiation relies on coupling constants in 1H-NMR (e.g., vicinal coupling J) and NOE correlations. For example, trans isomers exhibit larger J values (10–12 Hz) compared to cis isomers (6–8 Hz) due to dihedral angle differences. GC retention times and IR spectroscopy (C-H out-of-plane bending) provide supplementary data, though overlapping peaks may require advanced deconvolution software .
Q. What are the foundational synthetic routes for constructing the 1,5-cyclodecadiene skeleton?
- Methodological Answer : A two-step metathesis approach is widely used: (1) [2+2] photocycloaddition of cyclobutene to methyl cyclohexenone forms a strained tricyclic intermediate, followed by (2) NaBH4-mediated reduction and cycloreversion in refluxing m-xylene to yield the 1,5-cyclodecadiene framework. Alternative methods include zinc-induced fragmentation of dibromides, though solvolysis risks undesired cis-to-trans isomerization at ring junctions .
Advanced Research Questions
Q. How does the configurational stability of this compound impact reaction pathways and product distributions?
- Methodological Answer : Configurational stability is highly solvent- and temperature-dependent. For example, in ozonolysis (using chloroform/ethanol at low temperatures), preferential reaction of trans isomers occurs, altering the cis/trans equilibrium via reverse elimination. Kinetic vs. thermodynamic control must be assessed using time-resolved NMR or computational modeling (e.g., DFT calculations) to map energy barriers .
Q. What experimental optimizations are critical for ozonolysis of this compound to minimize unreacted starting material?
- Methodological Answer : Ozonolysis efficiency (90% conversion in ) depends on solvent polarity, ozone concentration, and reaction time. Repeating the reaction with precise stoichiometry (e.g., 0.05 moles ozone per 7.5 g cyclodecadiene) and monitoring via in-situ FTIR for carbonyl intermediates can reduce residual cyclodecadiene. Post-reaction purification via fractional distillation or preparative GC is advised .
Q. How should researchers address contradictory data on isomer formation during elimination reactions?
- Methodological Answer : Contradictions in isomer detection (e.g., undetected 1,4- or 1,6-cyclodecadienes in GC ) require method refinement. Use high-resolution GC columns (e.g., capillary columns with polar stationary phases) or hyphenated techniques like GC-FTIR. Isotopic labeling (e.g., 13C-tagged reactants) can track boron elimination pathways and validate proposed mechanisms .
Q. What strategies ensure reproducibility in multi-step syntheses of 1,5-cyclodecadiene derivatives?
- Methodological Answer : Reproducibility hinges on strict control of reaction parameters (e.g., photocycloaddition light intensity, solvent degassing). Documenting intermediate characterization (e.g., 1H-NMR, HRMS) at each step and adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are essential. Independent replication studies and open-access spectral databases (e.g., NIST) mitigate variability .
Q. Can computational modeling predict the regioselectivity of cyclodecadiene reactions, and what are its limitations?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity in elimination or cycloaddition reactions. However, solvent effects and steric interactions in bulky derivatives may require molecular dynamics (MD) simulations for accuracy. Experimental validation via kinetic isotope effects (KIEs) or substituent electronic studies (e.g., Hammett plots) is critical .
Q. Tables for Key Data
Table 1: NIST Reference Data for this compound
Property | Value | Reference |
---|---|---|
Molecular Formula | C10H16 | |
Molecular Weight | 136.2340 g/mol | |
CAS Registry Number | 1124-78-3 | |
IUPAC InChIKey | RDAFFINKUCJOJK-UYIJSCIWSA-N |
Table 2: Synthetic Yield Comparison for 1,5-Cyclodecadiene Methods
Method | Yield (%) | Key Limitation | Reference |
---|---|---|---|
Metathesis/Photocycloaddition | 65–75 | Requires inert conditions | |
Zinc-Induced Fragmentation | 50–60 | Solvolysis-induced isomerization |
Properties
CAS No. |
1124-78-3 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(1Z,5E)-cyclodeca-1,5-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7+ |
InChI Key |
RDAFFINKUCJOJK-UYIJSCIWSA-N |
SMILES |
C1CCC=CCCC=CC1 |
Isomeric SMILES |
C1CC/C=C\CC/C=C/C1 |
Canonical SMILES |
C1CCC=CCCC=CC1 |
Key on ui other cas no. |
17755-14-5 1124-78-3 |
Origin of Product |
United States |
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